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Abstract
This document provides a detailed application note and protocol for the quantification of

Etodolac, a non-steroidal anti-inflammatory drug (NSAID), using reverse-phase high-

performance liquid chromatography (RP-HPLC). The described method is simple, accurate,

precise, and suitable for routine quality control analysis of Etodolac in bulk drug and

pharmaceutical dosage forms. This note includes comprehensive experimental protocols,

method validation parameters presented in tabular format for clarity, and graphical

representations of the experimental workflow and validation process.

Introduction
Etodolac is a widely used NSAID for the management of pain and inflammation associated with

conditions like osteoarthritis and rheumatoid arthritis.[1] Accurate and reliable quantification of

Etodolac in pharmaceutical formulations is crucial to ensure product quality, safety, and

efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for

this purpose, offering high specificity, sensitivity, and reproducibility.[1][2] This application note

details a validated RP-HPLC method for the determination of Etodolac.
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Etodolac reference standard

Acetonitrile (HPLC grade)[2][3]

Methanol (HPLC grade)[2]

Water (HPLC grade or Milli-Q)[3]

Potassium dihydrogen orthophosphate (Analytical grade)[2]

Orthophosphoric acid (for pH adjustment)[4]

Commercially available Etodolac tablets

Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The

following table summarizes the instrumental parameters and chromatographic conditions for

three different validated methods. Method 1 is presented as the primary recommended

protocol.
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Parameter Method 1 Method 2 Method 3

Column
C18 (250 mm x 4.6

mm, 5 µm)[2]

Hypersil BDS C18

(250 mm x 4.6 mm, 5

µm)

Kromasil C18 (150

mm x 4.6 mm, 5 µm)

[5]

Mobile Phase

Acetonitrile: 0.02M

Potassium dihydrogen

orthophosphate

(65:35 v/v)[2]

Methanol: Water:

Acetic acid

(70:30:0.1% v/v/v)

Acetate buffer:

Acetonitrile (55:45 v/v)

[5]

Flow Rate 1.0 mL/min[1][6] 1.0 mL/min[6] 1.0 mL/min[5]

Detection Wavelength 227 nm[1] 260 nm 221 nm[5]

Injection Volume 20 µL 20 µL 5 µL[5]

Column Temperature Ambient[1] Ambient 30 °C[5]

Run Time 15 min[1] Not specified ~10 min

Retention Time ~5.30 min[1] Not specified ~3.1 min[5]

Preparation of Solutions
2.3.1. Mobile Phase Preparation (Method 1)

Prepare a 0.02M potassium dihydrogen orthophosphate solution by dissolving the

appropriate amount in HPLC grade water.

Mix acetonitrile and the 0.02M potassium dihydrogen orthophosphate solution in a 65:35

(v/v) ratio.[2]

Filter the mobile phase through a 0.45 µm membrane filter.[1]

Degas the mobile phase by sonication before use.

2.3.2. Standard Stock Solution Preparation (100 µg/mL)

Accurately weigh 10 mg of Etodolac reference standard and transfer it to a 100 mL

volumetric flask.
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Dissolve the standard in the mobile phase (or a suitable solvent like acetonitrile) and make

up the volume to the mark.[2] This yields a 100 µg/mL stock solution.

2.3.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by appropriately diluting the stock solution with

the mobile phase to achieve concentrations within the desired linear range (e.g., 1-25 µg/mL).

[2]

2.3.4. Sample Preparation (from Tablets)

Weigh and finely powder at least ten Etodolac tablets to ensure homogeneity.[1]

Accurately weigh a portion of the powder equivalent to a specific amount of Etodolac (e.g.,

250 mg) and transfer it to a 250 mL volumetric flask.[1]

Add approximately 100 mL of a suitable solvent (e.g., deionized water or mobile phase) and

sonicate for 30 minutes to ensure complete dissolution of the drug.[1]

Make up the volume to the mark with the same solvent.

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]

Method Validation Summary
The described HPLC method should be validated according to the International Council for

Harmonisation (ICH) guidelines.[1][2] The following tables summarize the typical validation

parameters for Etodolac quantification by HPLC, compiled from various sources.

Table 1: System Suitability and Linearity Data
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Parameter Method 1 Method 2 Method 3

Linearity Range

(µg/mL)
1 - 25[2] 0.04 - 1[1] 75 - 450

Correlation Coefficient

(r²)
0.9964[2] 0.998[1] >0.999

Tailing Factor < 2 < 1.5 1.06[5]

Theoretical Plates > 2000 > 2000 8913[5]

Table 2: Accuracy and Precision Data
Parameter Method 1 Method 2

Accuracy (% Recovery) 97.53%[2] 97.3 - 97.7%[1]

Precision (Intra-day %RSD) < 2% < 0.4%[1]

Precision (Inter-day %RSD) 2.24 - 7.15%[2] < 0.4%[1]

Table 3: Sensitivity and Robustness
Parameter Method 1 Method 2 Method 3

LOD (µg/mL) Not specified Not specified 0.34[7]

LOQ (µg/mL) Not specified Not specified 1.05[7]

Robustness

Method is robust to

minor changes in flow

rate and mobile phase

composition.[1]

The method

demonstrates

reliability under

slightly modified

conditions.[6]

The method is robust.
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Caption: General workflow for the HPLC quantification of Etodolac.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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